molecular formula C26H25N3O3S2 B11325297 N-(2,5-dimethylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

N-(2,5-dimethylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B11325297
M. Wt: 491.6 g/mol
InChI Key: YKLRQCYKFKUZAE-UHFFFAOYSA-N
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Description

2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes benzenesulfonyl and imidazole groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Friedel-Crafts reaction, where phenol and benzenesulfonic acid are used as starting materials The reaction is catalyzed by tris(pentafluorophenyl)borane, leading to the formation of benzenesulfonyl derivatives

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This includes using high-purity reagents, maintaining precise reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the imidazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways, influencing biological processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE include other benzenesulfonyl derivatives and imidazole-containing compounds. Examples include:

  • 2,4-Di(benzenesulfonyl)phenol
  • 4-(Benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazole

Uniqueness

The uniqueness of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C26H25N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C26H25N3O3S2/c1-17-10-13-20(14-11-17)24-28-25(26(29-24)34(31,32)21-7-5-4-6-8-21)33-16-23(30)27-22-15-18(2)9-12-19(22)3/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

YKLRQCYKFKUZAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)C)C

Origin of Product

United States

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